Dhghab

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Dhghab involves several steps, typically starting with the preparation of intermediate compounds that are then combined under specific reaction conditions. The exact synthetic routes and reaction conditions for this compound are not widely documented, but it is likely that the synthesis involves multiple steps of organic reactions, including condensation, cyclization, and functional group modifications. Industrial production methods for this compound would require optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Analyse Chemischer Reaktionen

Dhghab undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions

Wissenschaftliche Forschungsanwendungen

Dhghab has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a reagent for various organic reactions and as a building block for the synthesis of more complex molecules . In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with specific molecular targets and pathways . It is also being investigated for its potential use in drug delivery systems and as a diagnostic tool. In industry, this compound is used in the development of new materials and as a catalyst for various chemical processes .

Wirkmechanismus

The mechanism of action of Dhghab involves its interaction with specific molecular targets and pathways within cells. This compound is known to bind to certain proteins and enzymes, thereby modulating their activity and affecting various cellular processes . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is believed to exert its effects through a combination of direct binding to target molecules and indirect modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Dhghab can be compared to other similar compounds based on its chemical structure and properties. Some of the similar compounds include those with similar functional groups or molecular frameworks . this compound is unique in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This uniqueness makes this compound a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Biologische Aktivität

Dhghab, a synthetic compound with the chemical identifier EVT-1740030, has emerged as a subject of interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound involves several methods that may include organic reactions tailored to produce specific functional groups. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are utilized to elucidate its molecular structure, which is crucial for understanding its biological activity.

Key Properties and Reaction Mechanisms

- Physical Properties : this compound exhibits unique physical characteristics that influence its interaction with biological systems.

- Chemical Properties : The compound participates in various chemical reactions, which can be categorized based on their mechanisms and the resulting products.

Biological Activity

This compound has shown promise in various biological assays, indicating potential applications across multiple domains:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : Research indicates that synthetic compounds similar to this compound have demonstrated anticancer effects, potentially through mechanisms involving apoptosis or inhibition of tumor growth .

- Enzyme Interaction : Binding affinities and kinetic parameters derived from enzyme assays suggest that this compound may interact with specific enzymes, influencing metabolic pathways.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effects | References |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis | |

| Enzyme Interaction | Modulation of enzyme activity |

Case Study 1: Antimicrobial Testing

A study conducted on the antimicrobial properties of this compound revealed significant inhibition against various bacterial strains. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that this compound induced cell cycle arrest in cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis. This finding aligns with research on similar synthetic compounds showing anticancer properties .

Table 2: Case Study Results on Biological Activities

| Study Type | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Disk diffusion | Significant inhibition noted |

| Anticancer | In vitro cell line assays | Induced apoptosis via ROS accumulation |

Eigenschaften

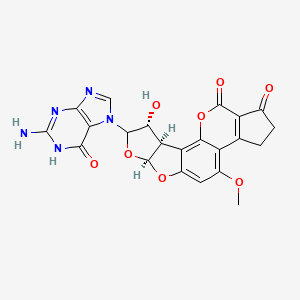

CAS-Nummer |

63425-04-7 |

|---|---|

Molekularformel |

C22H17N5O8 |

Molekulargewicht |

479.4 g/mol |

IUPAC-Name |

(3R,4R,5R,7S)-5-(2-amino-6-oxo-1H-purin-7-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione |

InChI |

InChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-17-14(27)18(30)26-22(23)25-17/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19-,21+/m1/s1 |

InChI-Schlüssel |

XIOUDSNTNJNQQG-CKJDJMSUSA-N |

SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |

Isomerische SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |

Kanonische SMILES |

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6C(=O)NC(=N7)N)O |

Synonyme |

2,3-dihydro-2-(N(7)-guanyl)-3-hydroxyaflatoxin B1 8,9-dihydro-(7'-guanyl)-9-hydroxyaflatoxin B1 8,9-dihydro-8-(N(7)-guanyl)-6-hydroxyaflatoxin B1 AFB-N(7)-Gua aflatoxin B1-guanine DHGHAB |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.